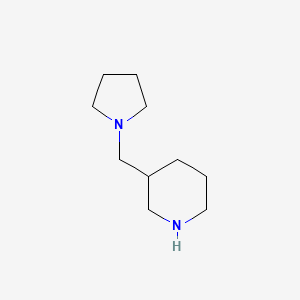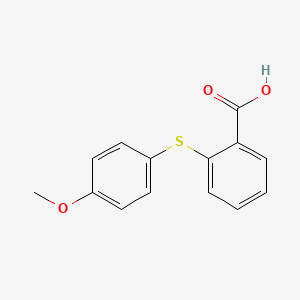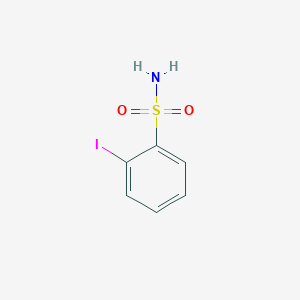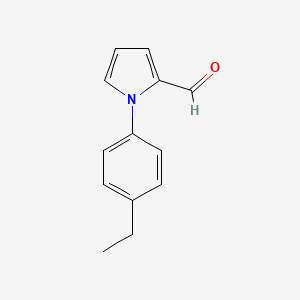
1-ピロリジンメチルピペリジン
説明
3-(Pyrrolidin-1-ylmethyl)piperidine, also known as 3-PMP, is a cyclic organic compound with a piperidine ring and a pyrrolidin-1-ylmethyl substituent. It is a member of the piperidine family of compounds, which are widely used in pharmaceuticals and other industries. 3-PMP has numerous applications in the fields of chemistry, biochemistry, and pharmacology due to its unique chemical structure and properties.
科学的研究の応用
創薬と開発
ピロリジン環は、「1-ピロリジンメチルピペリジン」の核となる成分であり、医薬品化学において、人間の病気の治療のための化合物を開発するために広く使用されています。 その飽和した性質により、sp3混成によるファーマコフォア空間の効率的な探査が可能になり、分子の立体化学に寄与し、3次元的な網羅性を高めます .
生物活性化合物の合成
ピロリジン誘導体は、新規な生物活性化合物の合成における役割で知られています。 ピロリジン環の汎用性により、さまざまな癌の種類に対する抗増殖および抗転移活性をはじめ、潜在的な治療効果を持つ多様な分子を作成することができます .
薬理学的応用
「ピペリジン誘導体:合成と薬理学的応用における最近の進歩」は、20種類以上の薬剤クラスにおけるピペリジンとその誘導体の重要性を強調しています。 これらの化合物は、鎮痛剤から抗精神病薬まで、さまざまな用途を持つ製薬業界で非常に重要です .
創薬における構造的多様性
ピペリジン骨格によって実現する構造的多様性は、創薬において不可欠です。 数多くの生物活性化合物に見られることから、炭素の立体異性体性および置換基の空間的な配向の影響を受けた、さまざまな生物学的プロファイルを持つ薬剤の創製において重要な役割を果たしています .
抗癌作用
天然ハーブから単離されたいくつかのピペリジンアルカロイドは、抗癌作用を示します。 ピペリンやマトリンなどの化合物は、抗増殖および抗転移効果を示し、ピペリジン誘導体の腫瘍学における治療的可能性を示しています .
神経薬理学
ピロリジン誘導体は、神経薬理学、特に神経保護剤およびノオトロピック薬の開発において有望な結果を示しています。 神経伝達物質系を調節する能力により、神経変性疾患や認知障害の治療法の研究において価値があります .
将来の方向性
The pyrrolidine ring, a key feature of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is of significant interest in medicinal chemistry . Future research may focus on exploring new synthetic methods, studying the biological activity of pyrrolidine derivatives, and designing new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
The compound 3-(Pyrrolidin-1-ylmethyl)piperidine is a derivative of pyrrolidine and piperidine, two nitrogen-containing heterocycles widely used in medicinal chemistry . Pyrrolidine derivatives have been shown to target a variety of enzymes, including cholinesterase and beta secretase . Piperidine derivatives are also known to exhibit a wide range of biological activities .
Mode of Action
The pyrrolidine and piperidine moieties in the compound can contribute to its stereochemistry and increase its three-dimensional coverage due to the non-planarity of the rings . This allows the compound to efficiently explore the pharmacophore space and interact with its targets .
Biochemical Pathways
For instance, some pyrrolidine derivatives have demonstrated antiaggregatory and antioxidant effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Some pyrrolidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGCHHOJIKYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402126 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
514842-98-9 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)




![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)



